![molecular formula C18H15ClN4O2S2 B2958766 N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide CAS No. 896023-58-8](/img/structure/B2958766.png)
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with other organic compounds . For instance, new N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides were synthesized using sodium bicarbonate and benzyl amine with 2-thioxo-substituted-1,3-benzoxazines .Scientific Research Applications
Organic N-Halogen Compounds and Heterocyclic Chemistry
Studies on organic N-halogen compounds, including those involving thiadiazole derivatives, highlight the preparative methods for obtaining various heterocyclic compounds with potential applications in medicinal chemistry and agriculture. For instance, the thermolysis of acyl derivatives of N-benzimidoyl-S,S-dimethylsulfilimine leads to the formation of 1,2,4-oxadiazoles, demonstrating the versatility of thiadiazole derivatives in synthesizing complex heterocycles (Fuchigami & Odo, 1977).
Synthesis and Biological Evaluation of Benzoxazepine and Benzothiazepine Derivatives
Research into the synthesis of benzoxazepine and benzothiazepine derivatives, including those with a thiadiazole moiety, underscores the potential of such compounds in developing antipsychotic and anticonvulsant agents. This indicates the therapeutic potential of structurally complex benzamides in treating neurological disorders (Kaur et al., 2012).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their application as corrosion inhibitors, protecting metal surfaces against degradation. This research is crucial for extending the life of materials in industrial settings, demonstrating the application of thiadiazole and benzamides in materials science (Hu et al., 2016).
Antimicrobial and Anthelmintic Agents
The synthesis of new thiadiazole derivatives has been explored for antimicrobial and anthelmintic activities, highlighting the potential use of such compounds in addressing bacterial, fungal, and parasitic infections. This area of research is vital for developing new therapeutic agents to combat resistant strains of microorganisms (Srivastava et al., 2005).
properties
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S2/c19-14-8-4-7-13(9-14)16(25)21-17-22-23-18(27-17)26-11-15(24)20-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNGPNDNXQZRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide |
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